5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid
Description
This compound is a bicyclic pyrrolidine-pyridine hybrid featuring a benzyl substituent at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Such structural attributes suggest applications in medicinal chemistry, particularly as a scaffold for protease inhibitors or receptor modulators.
Properties
IUPAC Name |
5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(25)22-12-10-20(17(23)24)14-21(11-9-16(20)22)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGUIBSPRQJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCN(C2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107878 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1,3a(7aH)-dicarboxylic acid, hexahydro-5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334414-49-1 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1,3a(7aH)-dicarboxylic acid, hexahydro-5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334414-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1,3a(7aH)-dicarboxylic acid, hexahydro-5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazabicyclo nonane core.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.
tert-Butyl Protection: The final step involves the protection of the carboxylate groups with tert-butyl groups using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using
Biological Activity
5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis pathways, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique hexahydropyrrolo structure which contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO4 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
| CAS Number | 185456-24-0 |
The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. The presence of the benzyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
Antioxidant Activity
Research has demonstrated that derivatives of similar structures possess notable antioxidant capabilities. For example, compounds with similar functional groups have been evaluated using the DPPH radical scavenging method, showing significant radical scavenging activity .
Cytotoxicity
Cytotoxicity assays conducted on related compounds indicate that modifications in the structure can lead to varying degrees of cell viability inhibition. For instance, studies on imidazo[1,2-a]pyridine derivatives revealed that certain structural configurations could lead to IC50 values below 150 μM in cancer cell lines . This suggests potential for therapeutic applications in oncology.
Case Studies
- Study on Antioxidant Properties : A study evaluated the antioxidant activity of various compounds similar to this compound using the DPPH assay. Results indicated that compounds with a free carboxylic moiety showed enhanced reducing properties compared to established antioxidants like ascorbic acid .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of structurally related compounds on HeLa cells. The study found that several analogs exhibited significant cytotoxic effects with IC50 values ranging from 386 to 735 μM . This highlights the potential for further development into anticancer agents.
Comparison with Similar Compounds
The following analysis focuses on structural analogs, synthetic yields, and substituent-driven reactivity differences.
Structural Analogues in Pyrrolo-Pyridine Carboxylic Acid Family
Key analogs include:
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a)
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
| Compound | Substituent(s) | Yield | Key Features |
|---|---|---|---|
| Target compound | 5-Benzyl, Boc group | N/A | Rigid bicyclic core; Boc enhances stability, benzyl modulates lipophilicity |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | None (unsubstituted) | 95% | High yield; baseline for reactivity comparisons |
| 5-Chloro analog (10b) | Chlorine at 5-position | 71% | Electron-withdrawing Cl enhances electrophilicity; lower yield |
| 5-Methoxy analog (10c) | Methoxy at 5-position | 80% | Electron-donating OMe improves solubility; moderate yield |
Key Observations :
- Reactivity : The Boc group in the target compound likely enhances stability under acidic conditions compared to unprotected analogs, aligning with trends in carbamate-protected heterocycles .
Functional Group Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
